molecular formula C22H24N4O2S B11972118 3-Methyl-7-(3-methylbutyl)-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione

3-Methyl-7-(3-methylbutyl)-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione

Cat. No.: B11972118
M. Wt: 408.5 g/mol
InChI Key: REYIADOTHHHYLT-UHFFFAOYSA-N
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Description

7-ISOPENTYL-3-METHYL-8-((1-NAPHTHYLMETHYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This specific compound features a unique combination of functional groups, including an isopentyl group, a methyl group, and a naphthylmethylthio group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ISOPENTYL-3-METHYL-8-((1-NAPHTHYLMETHYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the isopentyl, methyl, and naphthylmethylthio groups through various substitution reactions. Common reagents used in these steps include alkyl halides, thiols, and strong bases or acids to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-ISOPENTYL-3-METHYL-8-((1-NAPHTHYLMETHYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 7-ISOPENTYL-3-METHYL-8-((1-NAPHTHYLMETHYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural similarity to naturally occurring purines could make it a candidate for drug development or biochemical studies.

Medicine

In medicine, compounds with purine structures are often investigated for their therapeutic potential. This compound could be explored for its potential as an antiviral, anticancer, or anti-inflammatory agent, depending on its specific biological activity.

Industry

In industry, 7-ISOPENTYL-3-METHYL-8-((1-NAPHTHYLMETHYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-ISOPENTYL-3-METHYL-8-((1-NAPHTHYLMETHYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-ISOPENTYL-3-METHYL-8-((1-NAPHTHYLMETHYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE include other purine derivatives such as:

  • 7-Methylxanthine
  • 8-Mercaptoguanine
  • 6-Thioguanine

Uniqueness

What sets 7-ISOPENTYL-3-METHYL-8-((1-NAPHTHYLMETHYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE apart is its specific combination of functional groups, which may confer unique chemical and biological properties. This uniqueness could make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

3-methyl-7-(3-methylbutyl)-8-(naphthalen-1-ylmethylsulfanyl)purine-2,6-dione

InChI

InChI=1S/C22H24N4O2S/c1-14(2)11-12-26-18-19(25(3)21(28)24-20(18)27)23-22(26)29-13-16-9-6-8-15-7-4-5-10-17(15)16/h4-10,14H,11-13H2,1-3H3,(H,24,27,28)

InChI Key

REYIADOTHHHYLT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C2=C(N=C1SCC3=CC=CC4=CC=CC=C43)N(C(=O)NC2=O)C

Origin of Product

United States

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